Cas no 16176-74-2 (2-(1H-Indol-4-YL)acetic acid)

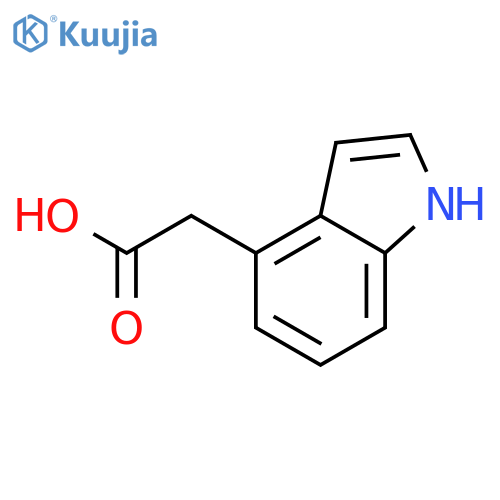

2-(1H-Indol-4-YL)acetic acid structure

商品名:2-(1H-Indol-4-YL)acetic acid

CAS番号:16176-74-2

MF:C10H9NO2

メガワット:175.183962583542

MDL:MFCD09837549

CID:1040966

PubChem ID:12553829

2-(1H-Indol-4-YL)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(1H-Indol-4-yl)acetic acid

- 1H-Indole-4-acetic acid

- 1H-indol-4-acetic acid

- 1H-Indole-4acetic acid

- indol-4-yl-acetic acid

- Indol-4-yl-essigsaeure

- indole-4-acetic acid

- 4-indole-acetic acid

- 1H-Indol-4-ylacetic acid

- (1H-Indol-4-yl)acetic acid

- AM86094

- AB1010328

- Z4242

- ST24027441

- 2-(1H-Indol-4-YL)acetic acid

-

- MDL: MFCD09837549

- インチ: 1S/C10H9NO2/c12-10(13)6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6H2,(H,12,13)

- InChIKey: XYJNAOLVFGLFTJ-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C([H])([H])C1C([H])=C([H])C([H])=C2C=1C([H])=C([H])N2[H])=O

計算された属性

- せいみつぶんしりょう: 175.06300

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 205

- トポロジー分子極性表面積: 53.1

じっけんとくせい

- 密度みつど: 1.354±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 207-208 ºC (ethanol benzene )

- ふってん: 415℃ at 760 mmHg

- ようかいど: 微溶性(3.5 g/l)(25ºC)、

- PSA: 53.09000

- LogP: 1.79500

2-(1H-Indol-4-YL)acetic acid セキュリティ情報

2-(1H-Indol-4-YL)acetic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(1H-Indol-4-YL)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D753612-1g |

1H-Indole-4-acetic acid |

16176-74-2 | 97% | 1g |

$150 | 2024-06-07 | |

| eNovation Chemicals LLC | Y0980744-5g |

2-(1H-Indol-4-yl)acetic acid |

16176-74-2 | 95% | 5g |

$950 | 2023-09-02 | |

| TRC | I628013-100mg |

2-(1H-Indol-4-yl)acetic acid |

16176-74-2 | 100mg |

$144.00 | 2023-05-18 | ||

| Chemenu | CM129019-1g |

2-(1H-indol-4-yl)acetic acid |

16176-74-2 | 95%+ | 1g |

$*** | 2023-03-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H67290-5g |

2-(1H-Indol-4-yl)acetic acid |

16176-74-2 | 98% | 5g |

¥2754.0 | 2023-09-07 | |

| Alichem | A199003794-250mg |

2-(1H-indol-4-yl)acetic acid |

16176-74-2 | 98% | 250mg |

$680.00 | 2022-04-02 | |

| Chemenu | CM129019-250mg |

2-(1H-indol-4-yl)acetic acid |

16176-74-2 | 95%+ | 250mg |

$*** | 2023-03-31 | |

| Apollo Scientific | OR305636-1g |

1H-Indol-4-ylacetic acid |

16176-74-2 | 98% | 1g |

£130.00 | 2025-02-20 | |

| Enamine | EN300-132671-0.05g |

2-(1H-indol-4-yl)acetic acid |

16176-74-2 | 0.05g |

$1091.0 | 2023-02-15 | ||

| Alichem | A199003794-1g |

2-(1H-indol-4-yl)acetic acid |

16176-74-2 | 98% | 1g |

$1,836.65 | 2022-04-02 |

2-(1H-Indol-4-YL)acetic acid 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

16176-74-2 (2-(1H-Indol-4-YL)acetic acid) 関連製品

- 52531-22-3(2-(4-methyl-1H-indol-3-yl)acetic acid)

- 39689-58-2(2-(1H-Indol-6-yl)acetic acid)

- 87-51-4(3-Indoleacetic acid)

- 24420-86-8(Indole-3-Acetic-d2 Acid)

- 5622-34-4(2-(Quinolin-6-YL)acetic acid)

- 52531-12-1(5-Ethylindole-3-acetic Acid)

- 109922-57-8(2-(Quinolin-4-yl)acetic acid)

- 76937-78-5(3-Indoleacetic acid-d)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16176-74-2)2-(1H-Indol-4-YL)acetic acid

清らかである:99%

はかる:5g

価格 ($):427.0

atkchemica

(CAS:16176-74-2)2-(1H-Indol-4-YL)acetic acid

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ